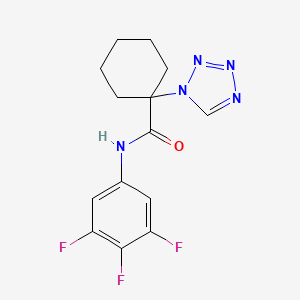![molecular formula C21H20N4OS B11002224 N-[2-(1-Methyl-1H-indol-3-YL)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-YL]acetamide](/img/structure/B11002224.png)
N-[2-(1-Methyl-1H-indol-3-YL)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Methyl-1H-indol-3-YL)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-YL]acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
N-[2-(1-Methyl-1H-indol-3-YL)ethyl]: This part contains an indole ring (a common heterocyclic system found in natural products and drugs) linked to an ethyl group.
2-[2-(2-pyridyl)-1,3-thiazol-4-YL]acetamide: Here, we have a thiazole ring connected to an acetamide group, with a pyridyl substituent.
Preparation Methods
The synthetic routes for this compound involve intricate steps. One notable method is the Fischer indole synthesis , which can yield optically active derivatives. For example, coupling ibuprofen with tryptamine via amide bond formation leads to the formation of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its diverse biological properties.
Scientific Research Applications
N-[2-(1-Methyl-1H-indol-3-YL)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-YL]acetamide finds applications in:
Chemistry: As a versatile building block for designing novel compounds.
Biology: Studying cellular processes and interactions.
Medicine: Investigating potential therapeutic effects.
Mechanism of Action
The compound likely interacts with specific molecular targets and pathways, influencing cellular functions. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, this unique structure sets it apart. Researchers may explore related molecules to understand its distinct properties.
Properties
Molecular Formula |
C21H20N4OS |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[2-(1-methylindol-3-yl)ethyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C21H20N4OS/c1-25-13-15(17-6-2-3-8-19(17)25)9-11-23-20(26)12-16-14-27-21(24-16)18-7-4-5-10-22-18/h2-8,10,13-14H,9,11-12H2,1H3,(H,23,26) |
InChI Key |
HNPRZKTXGLMYIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)CC3=CSC(=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dimethoxy-4-methyl-6-[(2E)-3-methyl-6-(morpholin-4-yl)-6-oxohex-2-en-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B11002142.png)
![2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002150.png)
![N-(3,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B11002157.png)
![N-(1,3-benzothiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002176.png)

![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11002186.png)
![N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B11002195.png)

![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11002200.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B11002205.png)
![1-(2-chloro-9H-purin-6-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide](/img/structure/B11002213.png)
![2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-[4-(morpholin-4-ylcarbonyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11002215.png)
![3-(4-methyl-1H-indol-1-yl)-N-[(2E)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B11002220.png)

